molecular formula C14H16ClNO4 B12922882 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate CAS No. 81778-50-9

2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate

Cat. No.: B12922882
CAS No.: 81778-50-9
M. Wt: 297.73 g/mol
InChI Key: PMTWWRFMLUUOGB-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate is a synthetic organic compound that belongs to the class of isoxazolidines. This compound is characterized by the presence of a chlorobenzyl group, a dimethyl group, and an acetate group attached to an isoxazolidine ring. Isoxazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with an appropriate diketone or ketoester in the presence of a base to form the isoxazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl propionate
  • 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl butyrate
  • 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl valerate

Uniqueness

Compared to similar compounds, 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate may exhibit unique biological activities due to the presence of the acetate group, which can influence its solubility, stability, and interaction with biological targets

Properties

CAS No.

81778-50-9

Molecular Formula

C14H16ClNO4

Molecular Weight

297.73 g/mol

IUPAC Name

[2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl] acetate

InChI

InChI=1S/C14H16ClNO4/c1-9(17)19-13-14(2,3)12(18)16(20-13)8-10-6-4-5-7-11(10)15/h4-7,13H,8H2,1-3H3

InChI Key

PMTWWRFMLUUOGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C

Origin of Product

United States

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